N-(4-Hydroxycyclohexyl)acetamid

Übersicht

Beschreibung

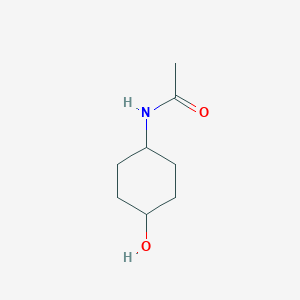

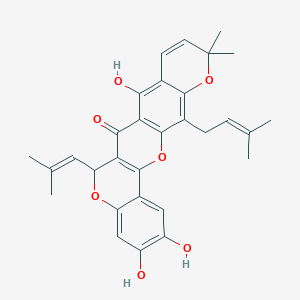

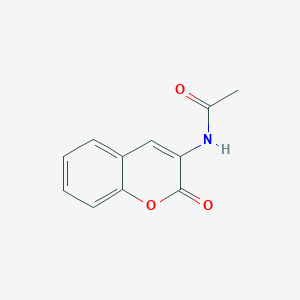

N-(4-Hydroxycyclohexyl)acetamide is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic synthesis. The compound has been explored for its anticonvulsant activity, as well as its role as an intermediate in the synthesis of heterocyclic systems and other pharmacologically active agents .

Synthesis Analysis

The synthesis of N-(4-Hydroxycyclohexyl)acetamide derivatives has been reported in the literature. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were synthesized and evaluated for their anticonvulsant properties, with one of the racemic trans isomers showing significant efficacy . Additionally, a one-pot synthesis approach has been developed for N-(4-hydroxyphenyl)acetamide, a related compound, using a Pd-based catalytic system for the reductive carbonylation of nitrobenzene, which demonstrates the potential for efficient synthetic routes .

Molecular Structure Analysis

The molecular structure of N-(4-Hydroxycyclohexyl)acetamide and its derivatives has been a subject of theoretical and experimental studies. A theoretical and experimental study on the mechanism of cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide provided insights into the preferred reaction pathways and the influence of temperature, pressure, and solvent effects on the epimerization process . The crystal structure of related compounds has also been analyzed to understand the conformation and possibilities of photocyclization reactions .

Chemical Reactions Analysis

N-(4-Hydroxycyclohexyl)acetamide and its analogs participate in various chemical reactions. For example, the compound has been used as an intermediate in the synthesis of novel heterocyclic systems, demonstrating its reactivity and utility in organic synthesis . The reactivity of related acetamide derivatives with aromatic amines to form heterocyclic compounds has also been reported, suggesting a common reaction pathway for these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Hydroxycyclohexyl)acetamide derivatives are crucial for their pharmacological applications. The anticonvulsant activity of these compounds has been linked to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect, with specific isomers showing a favorable therapeutic index . The study of substituent variation on related compounds, such as 4-acetamidostilbenes, has shown that the rate of N-hydroxylation can be modulated, which is important for understanding the bioactivation of aryl amides .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

N-(4-Hydroxycyclohexyl)acetamid: wird hauptsächlich als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika verwendet. Sein trans-Isomer ist besonders wichtig für die Herstellung von Medikamenten wie Ambroxolhydrochlorid . Die Fähigkeit, den cis-trans-Epimerisierungsprozess zu kontrollieren, ist entscheidend, um höhere Ausbeuten des gewünschten trans-Isomers zu erhalten, das pharmakologisch aktiver ist .

Antiepileptische Aktivität

Diese Verbindung wurde auf ihre potenziellen antiepileptischen Eigenschaften untersucht. Derivate von This compound haben Wirksamkeit bei der Hemmung spannungsgesteuerter Natriumströme und der Verstärkung des GABA-Effekts gezeigt, was Schlüsselmechanismen bei der Verhinderung von Krampfanfällen sind.

Organische Synthese

In der organischen Chemie dient This compound als vielseitiger Baustein für die Konstruktion komplexer heterocyclischer Systeme. Seine Reaktivität ermöglicht die Herstellung neuartiger Verbindungen, die verschiedene Anwendungen in der chemischen Synthese haben können.

Analyse chemischer Reaktionen

This compound: und seine Analoga nehmen an einer Reihe von chemischen Reaktionen teil. Es wird als Zwischenprodukt bei der Synthese neuer heterocyclischer Verbindungen verwendet, was seine Nützlichkeit in der organischen Synthese und Reaktivität mit anderen chemischen Mitteln zeigt.

Analyse der Molekülstruktur

Die Molekülstruktur von This compound war Gegenstand theoretischer und experimenteller Studien, einschließlich Dichtefunktionaltheorie (DFT)-Berechnungen und Kristallstrukturanalyse. Diese Studien helfen, die Konformation und Reaktivität der Verbindung zu verstehen .

Syntheseanalyse

Die Synthese von This compound-Derivaten wurde berichtet, wobei verschiedene Ansätze für effiziente Synthesewege entwickelt wurden. Dazu gehören Eintopf-Synthesemethoden und die Erforschung verschiedener katalytischer Systeme.

Physikalische und chemische Eigenschaften

Die physikalischen und chemischen Eigenschaften von This compound-Derivaten sind für ihre Anwendung in der Pharmakologie unerlässlich. Spezifische Isomere der Verbindung wurden aufgrund ihrer pharmakologischen Aktivitäten mit günstigen therapeutischen Indizes in Verbindung gebracht.

Wirkmechanismus

Target of Action

N-(4-Hydroxycyclohexyl)acetamide is a complex organic compound with the molecular formula C8H15NO2 . .

Mode of Action

Biochemical Pathways

The cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide is a key biochemical pathway. This reaction proceeds through the cis-, trans-free radical and 4-acetamide-cyclohexanone intermediate pathway. The ability to control this process is crucial for obtaining higher yields of the desired trans-isomer, which is more pharmacologically active.

Result of Action

It’s known that the compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its trans-isomer is particularly important for creating medications such as ambroxol hydrochloride.

Eigenschaften

IUPAC Name |

N-(4-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946032, DTXSID701282648 | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23363-88-4, 27489-60-7 | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27489-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23363-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the cis-trans isomerism in N-(4-hydroxycyclohexyl)acetamide?

A: N-(4-hydroxycyclohexyl)acetamide exists as two isomers: cis and trans. While the research provided doesn't delve into the specific biological activity differences between the isomers, it highlights that achieving a desired cis-trans ratio is crucial. [] This suggests that the isomers might interact differently with biological targets, impacting their potential applications.

Q2: How can the trans isomer of N-(4-hydroxycyclohexyl)acetamide be efficiently obtained?

A: Researchers have successfully employed a Raney-Nickel catalyzed epimerization process to achieve a favorable trans isomer yield. [] By optimizing parameters like solvent (water), reaction time (6 hours), and the presence of hydrogen atmosphere and additives, they achieved an equilibrium solution containing 66-68% trans isomer. Further purification via crystallization yielded >38% pure trans isomer. This method offers a practical approach for obtaining the desired isomer.

Q3: What is the metabolic fate of N-(4-nitroxycyclohexyl)acetamide, a related compound, in dogs?

A: Studies using radiolabeled trans-N-(4-nitroxycyclohexyl)acetamide in dogs revealed that it undergoes significant metabolism. [] The primary route of elimination was urinary, with trans-N-(4-hydroxycyclohexyl)acetamide identified as the major metabolite (representing 73% of the excreted radioactive compounds after oral administration). This highlights the metabolic conversion of the nitroxy group to a hydroxy group in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![4H-Benzo[def]carbazole](/img/structure/B125713.png)